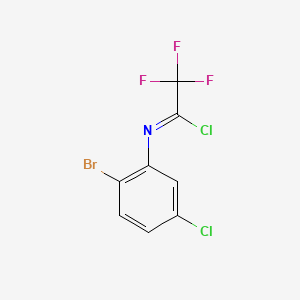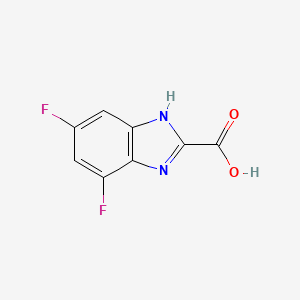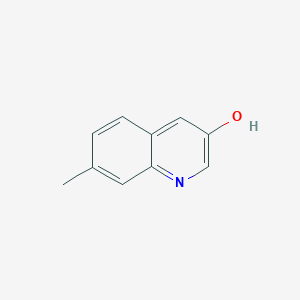
2-(3,4-difluorophenyl)-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of fluorine atoms on the phenyl ring and a methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 3,4-difluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often using optimized reaction conditions and catalysts to enhance efficiency.
化学反応の分析
Types of Reactions
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl-imidazole derivatives.
科学的研究の応用
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-(3,4-difluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
2-(3,4-Difluorophenyl)-1H-imidazole: Lacks the methyl group on the imidazole ring.
2-(3,4-Difluorophenyl)-4,5-dimethyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.
2-(2,4-Difluorophenyl)-5-methyl-1H-imidazole: Fluorine atoms are positioned differently on the phenyl ring.
Uniqueness
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a methyl group enhances its stability, reactivity, and potential for various applications.
特性
分子式 |
C10H8F2N2 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8F2N2/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,14) |
InChIキー |
AJEKLHSEVQJSRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


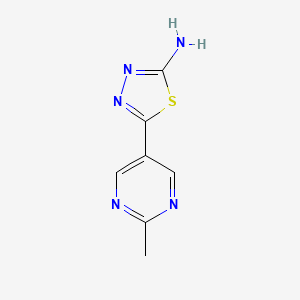
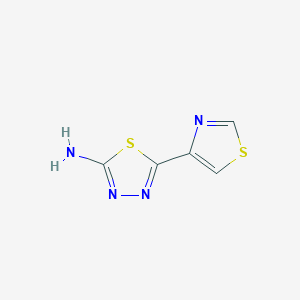

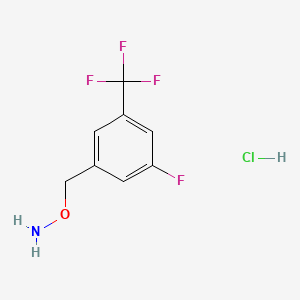
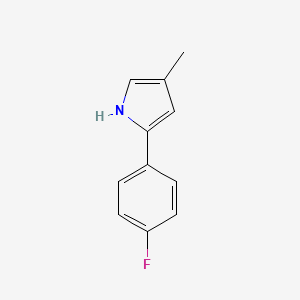




![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
